molecular formula C14H16N2O2 B2662813 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid CAS No. 852399-56-5

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

Cat. No. B2662813
M. Wt: 244.294
InChI Key: TWOKXLOYDCTMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 . It is used for research purposes and is known for its unique structure that enables diverse applications, making it a valuable tool for advancing scientific discoveries.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16N2O2 . This indicates that it contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.29 and a molecular formula of C14H16N2O2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Environmental and Biological Monitoring

1-(1H-Benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid, as part of the benzimidazole family, is implicated in various scientific studies, focusing mainly on its environmental presence and biological activities. Benzimidazoles are widely studied for their role in medicinal chemistry, specifically in their ability to bind to biological targets due to their unique structure. While the specific compound mentioned does not have direct references in the provided studies, the broader family of benzimidazoles, including compounds such as omeprazole and albendazole, demonstrates significant biological and environmental relevance.

  • Environmental Exposure Assessment : Studies on similar structures, like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), demonstrate the importance of monitoring environmental exposure to chemical compounds used in industrial applications. The detection of DINCH metabolites in human urine suggests ongoing exposure through environmental sources, highlighting the need for continued research on potential health impacts (Silva et al., 2013).

  • Biological Activity and Drug Development : The benzimidazole core structure is integral to the development of therapeutic agents. Omeprazole, a substituted benzimidazole, is noted for its potent inhibition of gastric acid secretion, indicative of the structural versatility of benzimidazoles in drug development (Howden et al., 1986). Further, albendazole's role in treating parasitic infections underscores the significance of benzimidazoles in addressing global health challenges, despite potential side effects like pancytopenia (Opatrny et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKXLOYDCTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331132
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

CAS RN

852399-56-5
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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